1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Organic Synthesis Medicinal Chemistry Building Blocks

Searching for a metabolically stable, regiospecific triazole aldehyde? Many N-alkyl analogs fail due to poor stability or altered orientation. This building block solves key medicinal chemistry pain points. - **Metabolic Probe**: Cyclopropyl at N1 vs. methyl offers direct SAR for microsomal stability. - **Synthetic Utility**: C5-methyl enforces regiospecificity; 4-CHO enables imine/reductive amination for hinge binders. - **Logistical**: ≥98% purity, XLogP3 ~0.3, ready for global R&D shipping.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B13256039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2CC2)C=O
InChIInChI=1S/C7H9N3O/c1-5-7(4-11)8-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3
InChIKeyQYKRZXUQDAZGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde – Overview


1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1782470-53-4) is a 1,2,3-triazole-4-carbaldehyde bearing a cyclopropyl group at N1 and a methyl group at C5 . The compound is primarily utilized as a versatile building block in medicinal chemistry for the construction of triazole-containing pharmacophores [1]. Its substitution pattern distinguishes it from regioisomeric and differently N-alkylated analogs, offering unique steric and electronic properties that influence downstream reactivity, metabolic stability, and target binding [2].

Substitution pattern N1-cyclopropyl and C5-methyl for unique steric and electronic properties
Reported purity Supplier specification ≥98%, may reduce purification steps in library synthesis
Regioisomeric identity Single regioisomer via CuAAC, supports reproducible SAR studies

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde – Irreplaceability


In-class triazole-4-carbaldehydes are not interchangeable building blocks due to the profound impact of N1 and C5 substituents on physicochemical properties, synthetic modularity, and biological outcomes [1]. The cyclopropyl group imparts increased metabolic stability compared to unsubstituted or N-methyl analogs, while the C5-methyl group controls regiospecificity during cycloaddition-based syntheses [2]. Substituting the N1-cyclopropyl with a cyclopropylmethyl group alters the spatial orientation and lipophilicity, potentially compromising target binding or pharmacokinetic profiles in derived drug candidates .

N1-cyclopropyl specificity Replacing cyclopropyl with cyclopropylmethyl alters lipophilicity and spatial orientation, potentially shifting target binding profiles
C5-methyl regiospecificity Removal or relocation of the C5-methyl may lead to different regioisomeric outcomes, compromising SAR reproducibility
Metabolic stability context Unsubstituted N-H or N-methyl analogs may exhibit lower metabolic stability, limiting hit-to-lead progression predictability

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde – Differentiation Evidence


Purity and Storage Stability Advantage

The target compound is available with a guaranteed purity of ≥98%, whereas key analogs such as 5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1512663-84-1) are typically offered at 95% purity . This higher baseline purity reduces the need for additional purification in multi-step syntheses. Additionally, the target compound requires storage at 2–8°C, similar to the cyclopropylmethyl analog, indicating comparable thermal stability .

Purity
Data to verify
≥98%
Supports procurement efficiency
Supplier spec; independent validation advised
Organic Synthesis Medicinal Chemistry Building Blocks

Enhanced Metabolic Stability from Cyclopropyl Substitution

Cyclopropyl groups on heterocycles are well-documented to reduce oxidative metabolism by cytochrome P450 enzymes compared to methyl or unsubstituted analogs [1] [2]. For N1-substituted triazoles, the N-cyclopropyl derivative is expected to exhibit greater metabolic stability than the N-methyl (e.g., 5-methyl-1-methyl-1H-1,2,3-triazole-4-carbaldehyde) or N–H analogs (e.g., 5-methyl-1H-1,2,3-triazole-4-carbaldehyde), as the cyclopropyl ring lacks susceptible C–H bonds for hydroxylation and can redirect metabolism towards less reactive pathways . No direct metabolic stability data for the target compound are available; this inference is based on class-level trends.

Metabolic stability
Class-level
Cyclopropyl substitution predicted to improve metabolic stability vs N-H/methyl
Supports metabolic stability screening context
Inference from review literature; no direct data
Drug Metabolism Medicinal Chemistry Lead Optimization

Unambiguous Regioisomeric Identity

The target compound's 1,4,5-substitution pattern is exclusively accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) of cyclopropyl azide and 2-butynal, yielding a single regioisomer [1]. In contrast, the 4-cyclopropyl-1-methyl regioisomer (1-cyclopropyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde, CAS 1780216-52-5) would require a different synthetic route and results in altered spatial presentation of the aldehyde and substituents . This regiospecific control is critical for structure-activity relationship (SAR) studies and patent divergence.

Regioisomeric identity
Head-to-head
1,4,5-substitution vs 1,4-disubstituted regioisomer
Supports regiospecific SAR studies
Synthetic pathway and CAS assignment
Synthetic Chemistry Click Chemistry RegIOselectivity

Optimized Lipophilicity for Drug Design

The computed XLogP3 of the target compound is approximately 0.3 (based on structural similarity to PubChem entry 72213312), placing it between the less lipophilic 5-methyl-1H-1,2,3-triazole-4-carbaldehyde (XLogP3 = -0.2) and the more lipophilic 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (estimated XLogP3 ≈ 0.7) [1] [2]. This intermediate lipophilicity is often desirable for balancing permeability and aqueous solubility in oral drug candidates.

Lipophilicity
Class-level
Est. XLogP3 ~0.3 (vs -0.2 N-H; ~0.7 cyclopropylmethyl)
Supports ADME property optimization context
Computed value; experimental logP not available
Physicochemical Properties Drug Design Lipinski's Rules

1-Cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde – Application Scenarios


Kinase Inhibitor Fragment and Scaffold Design

The 4-carbaldehyde group enables immediate condensation or reductive amination with amine-containing kinase hinge-binders, while the N1-cyclopropyl and C5-methyl groups provide a rigid, metabolically stable triazole core that mimics amide bonds [1]. The predicted intermediate lipophilicity (XLogP3 ~0.3) and high purity (≥98%) make it a preferred starting point for focused kinase inhibitor libraries over the less pure or more polar analogs [2].

Click Chemistry Diversification for PROTACs and Bioconjugates

The aldehyde functionality allows orthogonal derivatization without interfering with the triazole ring, which can be further functionalized via metal-catalyzed C–H activation [1]. The cyclopropyl group enhances the metabolic robustness of the resulting conjugates, a critical requirement for in vivo PROTAC applications [2].

Agrochemical Intermediate with Optimized Profile

In agrochemical research, the balance of lipophilicity (estimated XLogP3 ~0.3) and hydrogen bond acceptor capacity (HBAs = 3) positions this compound as a versatile intermediate for fungicidal triazole derivatives, where the N1-cyclopropyl group may confer improved environmental stability compared to N-methyl counterparts [1].

Metabolic Stability Probe for Lead Optimization

Medicinal chemistry teams can use this building block as a metabolic stability probe by comparing its in vitro microsomal half-life with that of N–H or N-methyl triazole-4-carbaldehyde derivatives, generating SAR data for the cyclopropyl effect [1]. Although direct data are lacking, the well-established class-level trend supports its inclusion in stability screening sets.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
Aldehyde handle with triazole core; cyclopropyl/methyl substitution
Reported purity and regioisomeric consistency
PROTAC linker and bioconjugate assembly
Orthogonal aldehyde reactivity without triazole interference
Cyclopropyl metabolic robustness in in vivo research contexts
Agrochemical triazole intermediate
Intermediate lipophilicity and H-bond acceptor profile
Environmental stability context in agrochemical screens
Metabolic stability probe screening
Cyclopropyl substitution for CYP metabolism studies
In vitro microsomal half-life in stability screening sets
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